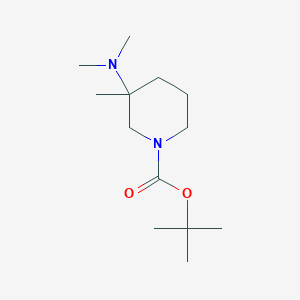

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate

Description

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a dimethylamino substituent, and a methyl group at position 2. This compound is widely used as an intermediate in pharmaceutical synthesis due to its steric protection (via the tert-butyl group) and the basicity of the dimethylamino moiety, which can influence solubility and reactivity .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-8-13(4,10-15)14(5)6/h7-10H2,1-6H3 |

InChI Key |

VRYYQRAUDOOWNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-(dimethylamino)-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis, particularly for the preparation of various piperidine derivatives. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Reactions Involving tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate :

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | Corresponding N-oxide derivatives | Oxidizing agents (e.g., peroxides) |

| Reduction | Alcohol or amine derivatives | Reducing agents (e.g., lithium aluminum hydride) |

| Substitution | Substituted piperidine derivatives | Varies based on nucleophile used |

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to interact with various biological targets, facilitating the exploration of enzymatic pathways.

Case Study: Inhibition of Enzyme Activity

Research has demonstrated that this compound can inhibit specific enzyme activities, making it a candidate for drug development. For instance, studies have shown its potential to act as an inhibitor of acetylcholinesterase, which is crucial in neuropharmacology.

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential use in drug development, particularly as a lead compound in designing enzyme inhibitors and receptor modulators. Its structural characteristics suggest it could effectively modulate biological pathways relevant to various diseases.

Potential Therapeutic Areas:

- Neurodegenerative diseases (e.g., Alzheimer's disease)

- Cancer therapy

- Pain management

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its efficiency in chemical processes makes it a valuable asset in manufacturing settings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby altering its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Basicity: The tertiary dimethylamino group in the target compound reduces hydrogen-bonding capacity compared to primary amines (e.g., tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate) .

- Solubility : Hydroxy-substituted analogs (e.g., 3f) exhibit higher polarity due to the hydroxyl group, as evidenced by IR absorption at 3350 cm⁻¹ (O–H stretch) .

- Stability: Sulfonyloxy derivatives (e.g., ) are prone to nucleophilic substitution due to the tosyl group’s leaving ability, unlike the stable dimethylamino group in the target compound .

Biological Activity

tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₉N₃O₂

- Molecular Weight: 229.316 g/mol

- CAS Number: 406212-48-4

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, primarily focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems.

Case Studies

- Anticancer Activity : In a study examining the compound's effects on cancer cell lines, it was found to induce apoptosis in human cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways.

- Neuroprotective Effects : Research indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta, suggesting potential applications in Alzheimer's disease treatment.

Data Table: Biological Activity Summary

Discussion

The findings highlight the potential of this compound as a promising candidate for further development in therapeutic applications. Its dual action as an enzyme inhibitor and neuroprotective agent positions it uniquely for addressing complex diseases like cancer and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.